

Synthesis of Caesalpinflavan B: A Detailed Laboratory Protocol

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Compound of Interest

Compound Name: *Caesalpine B*

Cat. No.: *B593449*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the total synthesis of Caesalpinflavan B, a naturally occurring flavan-chalcone hybrid with potential cytotoxic activities against various cancer cell lines. The synthesis is based on the work of Timmerman, Sims, and Wood (2019), which features a convergent and efficient strategy. This protocol is intended for laboratory use by qualified researchers.

Introduction

Caesalpinflavan B is a member of the flavan-chalcone hybrid family of natural products, which have garnered interest due to their unique structures and biological activities. The synthetic route outlined here provides a practical approach for accessing Caesalpinflavan B, enabling further investigation into its therapeutic potential and the development of novel analogs. The key features of this synthesis include a Barluenga coupling to rapidly assemble the core structure and a Shenvi-HAT (Hydrogen Atom Transfer) hydrogenation for stereoselective reduction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of Caesalpinflavan B.

Step	Intermediate/Product	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Physical State	Spectroscopic Data Highlights
1	Benzopyran 9	C ₃₄ H ₃₂ O ₅	520.62	91	Yellow Foam	¹ H NMR: δ 7.78 (d, J = 8.8 Hz, 1H), 7.41 – 7.27 (m, 10H), 5.15 (s, 2H), 4.67 (d, J = 5.2 Hz, 2H), 3.86 (s, 3H), 2.34 (s, 3H). ¹³ C NMR: δ 158.9, 155.6, 138.4, 137.0, 131.0, 128.6, 128.0, 127.9, 127.3, 117.8, 114.6, 101.9, 70.2, 69.1, 55.4, 20.8. HRMS (ESI) m/z: [M+H] ⁺ Calcd for

C34H33O5

: 521.2322;

Found:

521.2317.

2	Dihydroxep ine 10a	C34H34O6	538.63	81	White Solid	¹ H NMR: δ 7.42 – 7.28 (m, 10H), 6.71 (s, 1H), 5.16 (s, 2H), 4.98 (d, J = 12.0 Hz, 1H), 4.81 (d, J = 12.0 Hz, 1H), 4.65 (dd, J = 12.0, 5.2 Hz, 1H), 4.59 (dd, J = 12.0, 5.2 Hz, 1H), 3.85 (s, 3H), 2.30 (s, 3H). ¹³ C NMR: δ 155.9, 154.2, 138.6, 137.2, 133.6, 128.6, 128.0, 127.8, 127.2, 117.6, 115.0, 101.8,
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70.1, 69.0,
68.9, 55.4,
20.9.
HRMS
(ESI) m/z:
[M+H]⁺
Calcd for
C₃₄H₃₅O₆
: 539.2428;
Found:
539.2423.

3	Bisphenol 18a	C ₂₀ H ₁₈ O ₆	354.35	95	White Solid	¹ H NMR (CD ₃ OD): δ 6.55 (s, 1H), 6.18 (d, J = 2.4 Hz, 1H), 6.12 (d, J = 2.4 Hz, 1H), 4.92 (d, J = 11.2 Hz, 1H), 4.51 (d, J = 11.2 Hz, 1H), 3.75 (s, 3H), 2.24 (s, 3H). ¹³ C NMR (CD ₃ OD): δ 159.9, 157.1, 156.9, 135.0, 110.1, 103.5, 95.1, 94.8,
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80.2, 70.1,

55.7, 21.0.

HRMS

(ESI) m/z:

[M+H]⁺

Calcd for

C₂₀H₁₉O₆

: 355.1176;

Found:

355.1171.

4	Allylated Bisphenol 19a	C ₂₆ H ₂₆ O ₆	434.48	88	Colorless Oil	¹ H NMR: δ 6.72 (s, 1H), 6.34 (d, J = 2.4 Hz, 1H), 6.29 (d, J = 2.4 Hz, 1H), 6.05 (m, 2H), 5.41 (d, J = 17.2 Hz, 2H), 5.27 (d, J = 10.4 Hz, 2H), 4.95 (d, J = 11.2 Hz, 1H), 4.55 (m, 4H), 4.53 (d, J = 11.2 Hz, 1H), 3.81 (s, 3H), 2.29 (s, 3H). ¹³ C NMR: δ 159.2, 156.4,
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156.2,
133.7,
133.6,
133.5,
117.9,
117.2,
108.9,
103.8,
95.9, 95.4,
79.8, 69.8,
69.1, 55.5,
20.9.
HRMS
(ESI) m/z:
[M+H]⁺
Calcd for
C₂₆H₂₇O₆
: 435.1802;
Found:
435.1800.

5	Chalcone 20a	C ₃₃ H ₃₀ O ₇	538.59	55	Yellow Oil	¹ H NMR: δ 7.82 (d, J = 15.6 Hz, 1H), 7.62 (d, J = 7.2 Hz, 2H), 7.51 (d, J = 15.6 Hz, 1H), 7.42 (m, 3H), 6.75 (s, 1H), 6.45 (s, 1H), 6.06 (m, 1H), 5.43 (d, J = 17.2 Hz, 1H),
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5.28 (d, J =
10.4 Hz,
1H), 4.98
(d, J = 11.2
Hz, 1H),
4.58 (m,
2H), 4.55
(d, J = 11.2
Hz, 1H),
3.82 (s,
3H), 2.31
(s, 3H). ¹³C
NMR: δ
192.8,
161.2,
159.1,
156.5,
144.2,
135.2,
133.5,
130.6,
129.1,
128.6,
121.9,
117.9,
110.1,
109.8,
104.1,
96.8, 79.8,
69.8, 55.5,
20.9.
HRMS
(ESI) m/z:
[M+H]⁺
Calcd for
C₃₃H₃₁O₇
: 539.2064;

Found:

539.2061.

6	Caesalpinfl avan B (racemic)	C ₃₀ H ₂₆ O ₇	500.53	85	White Solid	¹ H NMR (CD ₃ OD): δ 7.75 (d, J = 15.6 Hz, 1H), 7.64 (d, J = 7.2 Hz, 2H), 7.48 (d, J = 15.6 Hz, 1H), 7.40 (m, 3H), 6.68 (s, 1H), 6.28 (s, 1H), 4.95 (d, J = 11.2 Hz, 1H), 4.54 (d, J = 11.2 Hz, 1H), 3.79 (s, 3H), 2.28 (s, 3H). ¹³ C NMR (CD ₃ OD): δ 193.9, 162.5, 160.1, 157.9, 145.2, 136.2, 131.4, 129.9, 129.5, 122.9, 110.8,
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104.9,
97.2, 80.5,
70.3, 55.8,
21.0.
HRMS
(ESI) m/z:
[M+H]⁺
Calcd for
C₃₀H₂₇O₇
: 501.1751;
Found:
501.1746.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of Caesalpinflavan B.

Step 1: Synthesis of Benzopyran (9)

- Reaction: Barluenga Coupling
- Procedure: To a flame-dried round-bottom flask charged with aryl iodide 7 (1.0 equiv), K₂CO₃ (3.0 equiv), XPhos (0.1 equiv), and XPhos Pd G3 (0.05 equiv) is added fluorobenzene. The mixture is stirred and heated to 100 °C. A solution of N-tosylhydrazone 8 (1.2 equiv) in fluorobenzene is then added dropwise over 1 hour. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with EtOAc, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography (hexanes/EtOAc gradient) to afford benzopyran 9.

Step 2: Synthesis of Dihydroxepine (10a)

- Reaction: Shenvi-HAT Hydrogenation
- Procedure: To a solution of benzopyran 9 (1.0 equiv) in PhMe is added Mn(dpm)₃ (0.1 equiv) and PhSiH₃ (3.0 equiv). The mixture is stirred at room temperature for 15 minutes. Then, t-

BuOOH (5.0 M in decane, 3.0 equiv) is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na_2SO_4 , filtered, and concentrated. The crude product is purified by flash column chromatography (hexanes/EtOAc gradient) to yield dihydroxepine 10a.

Step 3: Synthesis of Bisphenol (18a)

- Reaction: Global Deprotection
- Procedure: To a solution of dihydroxepine 10a (1.0 equiv) in MeOH is added a catalytic amount of 10% Pd/C. The flask is evacuated and backfilled with H_2 (balloon). The reaction is stirred vigorously at room temperature overnight. The mixture is then filtered through Celite, and the filtrate is concentrated to give the crude bisphenol 18a, which is used in the next step without further purification.

Step 4: Synthesis of Allylated Bisphenol (19a)

- Reaction: Allylation
- Procedure: To a solution of crude bisphenol 18a (1.0 equiv) in acetone is added K_2CO_3 (5.0 equiv) and allyl bromide (2.5 equiv). The reaction mixture is heated to reflux and stirred overnight. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by flash column chromatography (hexanes/EtOAc gradient) to afford the allylated bisphenol 19a.

Step 5: Synthesis of Chalcone (20a)

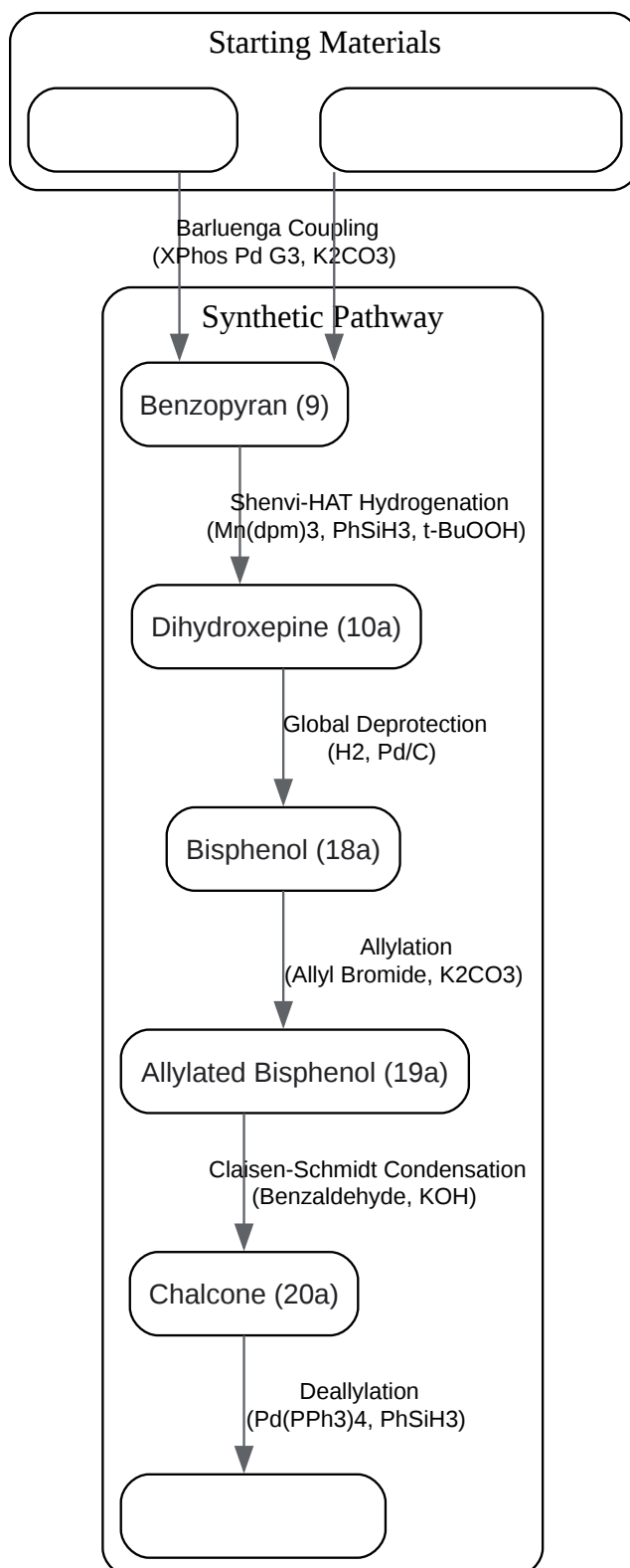
- Reaction: Claisen-Schmidt Condensation
- Procedure: To a solution of allylated bisphenol 19a (1.0 equiv) in EtOH is added benzaldehyde (1.5 equiv) and a 50% aqueous solution of KOH (5.0 equiv). The reaction is stirred at room temperature for 4 hours. The mixture is then acidified with 1 M HCl and extracted with CH_2Cl_2 . The combined organic layers are washed with brine, dried over Na_2SO_4 , filtered, and concentrated. The crude product is purified by flash column chromatography (hexanes/EtOAc gradient) to yield chalcone 20a.

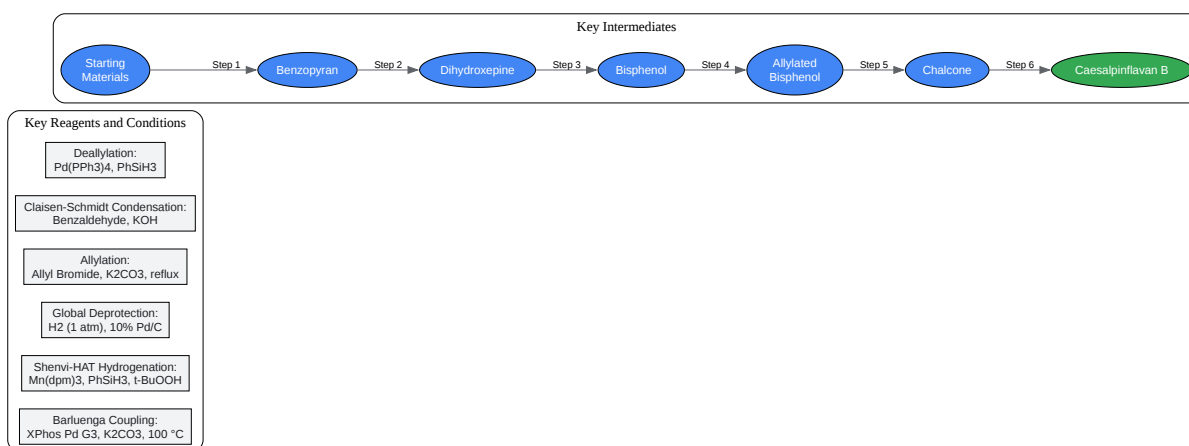
Step 6: Synthesis of (±)-Caesalpinflavan B

- Reaction: Deallylation
- Procedure: To a solution of chalcone 20a (1.0 equiv) in CH_2Cl_2 is added $\text{Pd}(\text{PPh}_3)_4$ (0.1 equiv) and PhSiH_3 (3.0 equiv). The reaction is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography (hexanes/EtOAc gradient) to afford (±)-Caesalpinflavan B as a white solid.

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of Caesalpinflavan B.





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